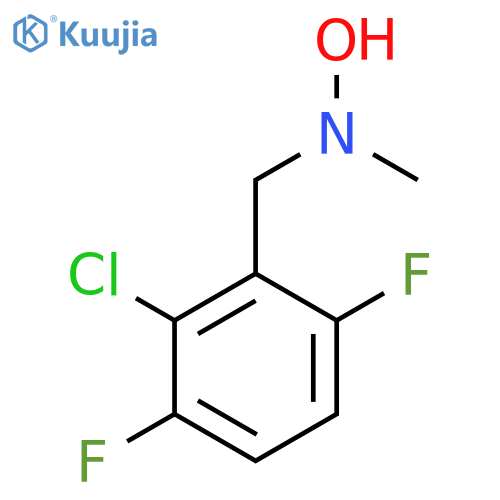Cas no 2229428-81-1 (N-(2-chloro-3,6-difluorophenyl)methyl-N-methylhydroxylamine)

2229428-81-1 structure
商品名:N-(2-chloro-3,6-difluorophenyl)methyl-N-methylhydroxylamine
N-(2-chloro-3,6-difluorophenyl)methyl-N-methylhydroxylamine 化学的及び物理的性質
名前と識別子
-
- N-(2-chloro-3,6-difluorophenyl)methyl-N-methylhydroxylamine
- 2229428-81-1
- EN300-1993325
- N-[(2-chloro-3,6-difluorophenyl)methyl]-N-methylhydroxylamine
-
- インチ: 1S/C8H8ClF2NO/c1-12(13)4-5-6(10)2-3-7(11)8(5)9/h2-3,13H,4H2,1H3
- InChIKey: IRLBWNDRKRKXLU-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC=C(C=1CN(C)O)F)F
計算された属性
- せいみつぶんしりょう: 207.0262479g/mol
- どういたいしつりょう: 207.0262479g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 23.5Ų
N-(2-chloro-3,6-difluorophenyl)methyl-N-methylhydroxylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1993325-5.0g |
N-[(2-chloro-3,6-difluorophenyl)methyl]-N-methylhydroxylamine |
2229428-81-1 | 5g |
$2110.0 | 2023-06-02 | ||
| Enamine | EN300-1993325-1.0g |
N-[(2-chloro-3,6-difluorophenyl)methyl]-N-methylhydroxylamine |
2229428-81-1 | 1g |
$728.0 | 2023-06-02 | ||
| Enamine | EN300-1993325-2.5g |
N-[(2-chloro-3,6-difluorophenyl)methyl]-N-methylhydroxylamine |
2229428-81-1 | 2.5g |
$1428.0 | 2023-09-16 | ||
| Enamine | EN300-1993325-0.25g |
N-[(2-chloro-3,6-difluorophenyl)methyl]-N-methylhydroxylamine |
2229428-81-1 | 0.25g |
$670.0 | 2023-09-16 | ||
| Enamine | EN300-1993325-10.0g |
N-[(2-chloro-3,6-difluorophenyl)methyl]-N-methylhydroxylamine |
2229428-81-1 | 10g |
$3131.0 | 2023-06-02 | ||
| Enamine | EN300-1993325-0.05g |
N-[(2-chloro-3,6-difluorophenyl)methyl]-N-methylhydroxylamine |
2229428-81-1 | 0.05g |
$612.0 | 2023-09-16 | ||
| Enamine | EN300-1993325-0.5g |
N-[(2-chloro-3,6-difluorophenyl)methyl]-N-methylhydroxylamine |
2229428-81-1 | 0.5g |
$699.0 | 2023-09-16 | ||
| Enamine | EN300-1993325-1g |
N-[(2-chloro-3,6-difluorophenyl)methyl]-N-methylhydroxylamine |
2229428-81-1 | 1g |
$728.0 | 2023-09-16 | ||
| Enamine | EN300-1993325-0.1g |
N-[(2-chloro-3,6-difluorophenyl)methyl]-N-methylhydroxylamine |
2229428-81-1 | 0.1g |
$640.0 | 2023-09-16 | ||
| Enamine | EN300-1993325-10g |
N-[(2-chloro-3,6-difluorophenyl)methyl]-N-methylhydroxylamine |
2229428-81-1 | 10g |
$3131.0 | 2023-09-16 |
N-(2-chloro-3,6-difluorophenyl)methyl-N-methylhydroxylamine 関連文献
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
2229428-81-1 (N-(2-chloro-3,6-difluorophenyl)methyl-N-methylhydroxylamine) 関連製品
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
